2-(Pyridin-3-yl)ethanimidamide

Description

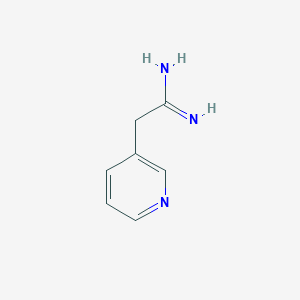

2-(Pyridin-3-yl)ethanimidamide is an amidine derivative featuring a pyridine ring substituted at the 3-position with an ethanimidamide group (NHC(=NH)NH₂). Amidines are strong organic bases due to their resonance-stabilized cationic forms, making them valuable in medicinal chemistry and catalysis . The pyridin-3-yl moiety introduces aromaticity and nitrogen-based electronic effects, which influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-pyridin-3-ylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)4-6-2-1-3-10-5-6/h1-3,5H,4H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXUROAABBBUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)ethanimidamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(Pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and subsequent transformation into the desired product under ambient conditions is one such method . This approach ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Pyridin-3-yl)ethanimidamide has been explored for its potential therapeutic properties, particularly in the treatment of various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties by inhibiting bacterial growth. The mechanism is believed to involve interference with bacterial cell wall synthesis and other vital cellular processes.

- Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cell lines. A notable case study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry, indicating its potential as a lead structure for anticancer drug development.

The compound's interaction with biological targets has been a focal point of research:

- Enzyme Modulation : Studies have shown that this compound can interact with various enzymes, potentially influencing their activity and stability. For instance, it may modulate pathways critical for cell proliferation and differentiation.

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Inhibition of bacterial growth |

| Anticancer Agent | Induction of apoptosis in cancer cells | |

| Biological Activity | Enzyme Modulation | Interaction with enzymes affecting pathways |

| Synthetic Chemistry | Building Block for Complex Molecules | Used in the synthesis of derivatives |

Case Study 1: Antimicrobial Effects

In a study assessing the antimicrobial properties of this compound, researchers evaluated its efficacy against several bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential application as an antimicrobial agent.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that treatment with this compound led to increased apoptosis in human cancer cell lines. Flow cytometry analysis showed a marked increase in apoptotic markers, suggesting that this compound could serve as a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Pyridin-4-yl)ethanimidamide trihydrochloride

2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide

- Key Differences : Replaces the pyridine ring with a 3-hydroxypyrrolidine group, introducing a secondary alcohol. This modification increases hydrogen-bonding capacity and polarity .

- Implications : The hydroxyl group may enhance bioavailability or metabolic stability, though the saturated pyrrolidine ring reduces aromatic conjugation.

Ethyl 2-(Piperidin-4-yl)acetate

- Its ester group confers lipophilicity, contrasting with the hydrophilic amidine group .

Biological Activity

2-(Pyridin-3-yl)ethanimidamide, a compound characterized by its pyridine ring and amidine functional group, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H10N4, with a molecular weight of approximately 150.18 g/mol. Its structure includes a pyridine ring substituted with an ethanimidamide group, which contributes to its biological properties.

Antinociceptive and Anti-inflammatory Effects

Recent studies have demonstrated the antinociceptive and anti-inflammatory activities of this compound. In a study evaluating various bioactive compounds from plant extracts, it was found that this compound exhibited significant pain relief in models such as the acetic acid-induced writhing test and the hot plate assay. The results indicated a dose-dependent response, with notable pain inhibition observed at doses of 200 mg/kg and higher .

| Dosage (mg/kg) | Pain Inhibition (%) |

|---|---|

| 200 | >50 |

| 400 | >70 |

| 800 | >80 |

The mechanism through which this compound exerts its effects may involve modulation of pain pathways and inflammatory responses. It is hypothesized that the compound interacts with specific receptors or enzymes involved in these processes, potentially inhibiting pro-inflammatory cytokines and mediators .

Study on Anticancer Properties

A significant investigation into the anticancer properties of this compound was conducted, focusing on its role as a Raf kinase inhibitor. This study highlighted its potential in treating various cancers, including neurotraumatic diseases and chronic neurodegeneration. The compound demonstrated efficacy in inhibiting cell proliferation in cancer cell lines, supporting its therapeutic application in oncology .

Research on Neurological Disorders

Another area of interest is the compound's effects on neurological disorders. Research indicates that derivatives of this compound may offer protective effects against neurodegenerative conditions by modulating neuroinflammatory responses and promoting neuronal survival .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(Pyridin-3-yl)ethanimidamide, and how can reaction yields be optimized?

- Methodological Answer : The Passerini reaction is a robust method for synthesizing pyridine-containing acetamides, including analogs of this compound. This one-pot, multicomponent reaction combines pyridine-3-carboxylic acid, isocyanides, and ketones under mild conditions (room temperature, 24–48 hours). Yields can be optimized by controlling solvent polarity (e.g., dichloromethane or THF) and stoichiometric ratios (1:1:1 for acid/isocyanide/ketone). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using / NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer : X-ray crystallography is the gold standard for resolving structural uncertainties. Using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution), researchers can determine bond angles, torsional conformations, and hydrogen-bonding networks. For unstable crystals, DFT calculations (e.g., B3LYP/6-31G* basis set) can predict optimized geometries and electronic properties, cross-validated with experimental IR and UV-Vis spectra .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., CAM-B3LYP) can model charge-transfer characteristics, such as HOMO-LUMO gaps and excited-state dynamics. For OLED applications (e.g., blue emitters), simulate absorption/emission spectra using time-dependent DFT (TD-DFT) and compare with experimental data. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Tools like Gaussian 16 or ORCA are recommended .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Standardize testing using:

- Dose-response assays (IC/EC values across multiple cell lines).

- Purity validation : HPLC-MS (≥95% purity) and elemental analysis.

- Mechanistic studies : Enzyme inhibition assays (e.g., kinase profiling) or in vivo models (e.g., zebrafish toxicity screening). Cross-reference with structural analogs (e.g., triazole derivatives) to identify pharmacophores .

Q. What experimental designs are optimal for studying this compound in hybrid materials (e.g., OLEDs or sensors)?

- Methodological Answer : For OLEDs, co-deposit the compound with hole/electron transport layers (e.g., TCTA or TPBi) via vacuum thermal evaporation. Characterize electroluminescence using:

- Current density-voltage-luminance (J-V-L) curves .

- Efficiency roll-off analysis at high brightness (>1000 cd/m).

For sensors, functionalize the pyridine moiety with thiol groups for gold-surface self-assembly, and test sensitivity via surface plasmon resonance (SPR) .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting crystallographic data for this compound polymorphs?

- Methodological Answer : Polymorph characterization requires:

- Powder XRD to identify crystalline phases.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. If twinning occurs (common in pyridine derivatives), use the TwinRotMat tool in SHELXL for refinement .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent) to identify critical quality attributes (CQAs).

- Multivariate analysis (e.g., PCA or PLS) to correlate synthetic conditions with bioactivity.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess compound robustness .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.